(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-6-carboxamide
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Overview
Description
(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound is characterized by its unique structure, which includes a naphtho[1,2-d]thiazole moiety and a benzo[d]thiazole carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the naphtho[1,2-d]thiazole core. One common method involves the cyclization of 2-aminonaphthalene with carbon disulfide and methyl iodide to form 2-methylnaphtho[1,2-d]thiazole . This intermediate is then reacted with benzo[d]thiazole-6-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The exact methods can vary depending on the scale of production and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Industry
In the industrial sector, the compound is used in the synthesis of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in organic electronics and photovoltaic devices .
Mechanism of Action
The mechanism of action of (Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Methylnaphtho[1,2-d]thiazole: A simpler analog that lacks the benzo[d]thiazole carboxamide group.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Benzo[f][1,2]thiazepine 1,1-dioxides: These compounds have a different ring structure but exhibit similar chemical reactivity.
Uniqueness
(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-6-carboxamide is unique due to its combination of the naphtho[1,2-d]thiazole and benzo[d]thiazole moieties. This dual structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3OS2/c1-23-18-14-5-3-2-4-12(14)7-9-16(18)26-20(23)22-19(24)13-6-8-15-17(10-13)25-11-21-15/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEOGFMXMDJZFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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